1-N-Boc-3-aminomethyl-2-methyl-pyrrolidine
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Overview
Description
1-N-Boc-3-aminomethyl-2-methyl-pyrrolidine is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a tert-butyl ester group, an aminomethyl group, and a methyl group attached to a pyrrolidine ring. It is often used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(aminomethyl)-2-methylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-(aminomethyl)-2-methylpyrrolidine-1-carboxylate with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl acetate and an appropriate amine in the presence of a catalyst such as anhydrous magnesium sulfate and boron trifluoride diethyl etherate . The reaction is carried out in a solvent like dichloromethane, and the product is purified through standard techniques such as flash chromatography.
Industrial Production Methods
In industrial settings, the production of tert-butyl 3-(aminomethyl)-2-methylpyrrolidine-1-carboxylate may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yields and purity. The use of heterogeneous catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-N-Boc-3-aminomethyl-2-methyl-pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1-N-Boc-3-aminomethyl-2-methyl-pyrrolidine has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of tert-butyl 3-(aminomethyl)-2-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The tert-butyl ester group provides steric hindrance, influencing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(aminomethyl)phenylcarbamate
- Tert-butyl [3-(aminomethyl)cyclobutyl]methylcarbamate
- Tert-butyl N-[4-(aminomethyl)phenyl]carbamate
Uniqueness
1-N-Boc-3-aminomethyl-2-methyl-pyrrolidine is unique due to its specific structural features, including the pyrrolidine ring and the combination of tert-butyl ester and aminomethyl groups. These features confer distinct chemical reactivity and biological activity, making it a valuable compound in various research applications.
Properties
IUPAC Name |
tert-butyl 3-(aminomethyl)-2-methylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-9(7-12)5-6-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGUGBZHMDGDJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1C(=O)OC(C)(C)C)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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